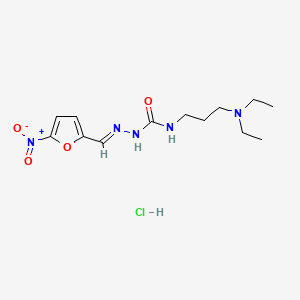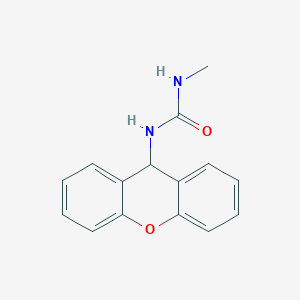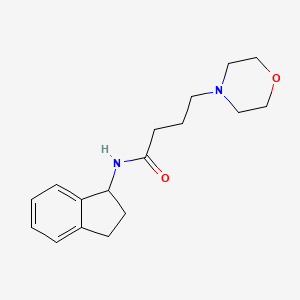
1-Indanamine, N-(2-morpholinobutyryl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Indanamine, N-(2-morpholinobutyryl)- is a synthetic compound that belongs to the class of aminoindanes. It is characterized by the presence of an indane ring system attached to an amine group, which is further modified by the addition of a morpholinobutyryl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Indanamine, N-(2-morpholinobutyryl)- typically involves the following steps:
Formation of the Indane Ring: The indane ring can be synthesized through a Friedel-Crafts alkylation reaction, where benzene is reacted with ethylene in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Amine Group: The indane ring is then subjected to a nitration reaction, followed by reduction to introduce the amine group.
Addition of the Morpholinobutyryl Group: The final step involves the acylation of the amine group with 2-morpholinobutyryl chloride in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of 1-Indanamine, N-(2-morpholinobutyryl)- follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Indanamine, N-(2-morpholinobutyryl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Halides, alkoxides.
Wissenschaftliche Forschungsanwendungen
1-Indanamine, N-(2-morpholinobutyryl)- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways and as a probe in biochemical studies.
Medicine: Explored for its therapeutic potential in treating neurological disorders due to its interaction with neurotransmitter systems.
Wirkmechanismus
The mechanism of action of 1-Indanamine, N-(2-morpholinobutyryl)- involves its interaction with specific molecular targets, such as monoamine oxidase enzymes. By inhibiting these enzymes, the compound can modulate the levels of neurotransmitters like serotonin and dopamine, thereby exerting its effects on the central nervous system. This mechanism is particularly relevant in the context of treating neurological disorders .
Vergleich Mit ähnlichen Verbindungen
1-Indanamine: A simpler analog without the morpholinobutyryl group.
2-Aminoindane: Another aminoindane derivative with different substitution patterns.
5,6-Methylenedioxy-2-aminoindane: A compound with a methylenedioxy group, known for its psychoactive properties.
Uniqueness: 1-Indanamine, N-(2-morpholinobutyryl)- is unique due to the presence of the morpholinobutyryl group, which imparts distinct chemical and biological properties. This modification enhances its potential as a therapeutic agent and differentiates it from other aminoindane derivatives .
Eigenschaften
CAS-Nummer |
6520-60-1 |
|---|---|
Molekularformel |
C17H24N2O2 |
Molekulargewicht |
288.4 g/mol |
IUPAC-Name |
N-(2,3-dihydro-1H-inden-1-yl)-4-morpholin-4-ylbutanamide |
InChI |
InChI=1S/C17H24N2O2/c20-17(6-3-9-19-10-12-21-13-11-19)18-16-8-7-14-4-1-2-5-15(14)16/h1-2,4-5,16H,3,6-13H2,(H,18,20) |
InChI-Schlüssel |
UQNHDARWKLJSCY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=CC=CC=C2C1NC(=O)CCCN3CCOCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Bicyclo[6.1.0]nonane](/img/structure/B14726688.png)
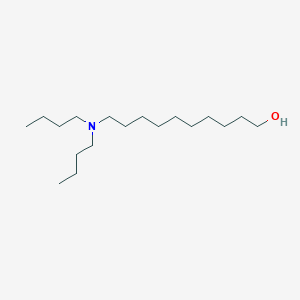
silane](/img/structure/B14726699.png)
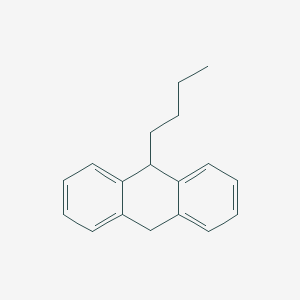
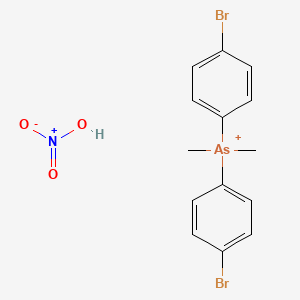

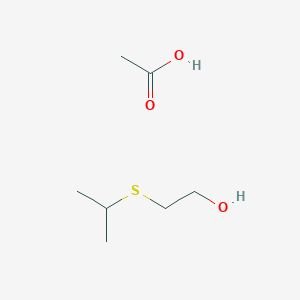

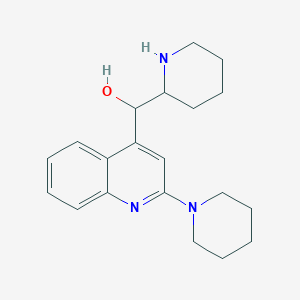
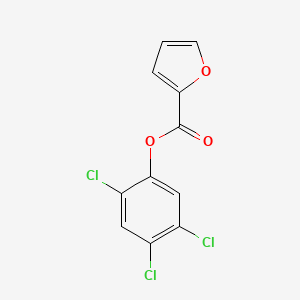
![1,3,5-Trivinyl-[1,3,5]triazinane-2,4,6-trione](/img/structure/B14726745.png)
